molecular formula C13H12Cl2N2O2 B1333885 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 306936-60-7

1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1333885
CAS No.: 306936-60-7
M. Wt: 299.15 g/mol
InChI Key: CIAUICOJDLJNBL-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 3,5-dichlorophenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then functionalized by introducing the 3,5-dichlorophenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(3,5-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl chain.

    1-(3,5-Dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: Contains an ethyl group instead of a propyl chain.

Uniqueness: 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl chain provides distinct steric and electronic effects compared to methyl or ethyl analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-2-3-12-11(13(18)19)7-16-17(12)10-5-8(14)4-9(15)6-10/h4-7H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAUICOJDLJNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372465
Record name 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-60-7
Record name 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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